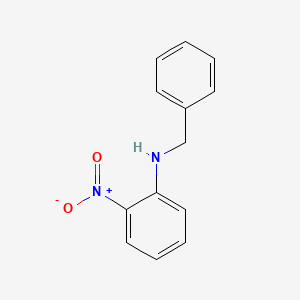

N-benzyl-2-nitroaniline

Vue d'ensemble

Description

N-Benzyl-2-nitroaniline is a derivative of aniline, carrying a nitro functional group in position 2 . It is a polar N-derivative with a high electro-optical capability due to its relatively high nonlinear optics (NLO) coefficient .

Synthesis Analysis

N-Benzyl-2-nitroaniline can be synthesized and grown through an aqueous solution using a low-temperature solution growth technique . The solubility of N-Benzyl-2-nitroaniline in various organic solvents was calculated gravimetrically . The synthesized material was 79% transmittance and its cut-off wavelength was 244 nm .Molecular Structure Analysis

The unit cell structure of N-Benzyl-2-nitroaniline is refined using single crystal X-ray diffraction (SCXRD) analysis . The synthesized N-Benzyl-2-nitroaniline crystal belongs to the monoclinic crystal system with P2 1 space group .Chemical Reactions Analysis

The non-linear optical material N-Benzyl-2-nitroaniline was synthesized and grown through an aqueous solution using a low-temperature solution growth technique . The compound nitroaniline and its derivatives having donor–acceptor π conjugation, due to the electron donating and accepting amine and nitro groups are present within the compound .Physical And Chemical Properties Analysis

N-Benzyl-2-nitroaniline has a molecular weight of 228.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 57.8 Ų .Applications De Recherche Scientifique

Nonlinear Optics

Field

This application falls under the field of Nonlinear Optics .

Application Summary

N-benzyl-2-nitroaniline is used in the development of nonlinear optical (NLO) materials . These materials have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies .

Method of Application

The NLO properties of N-benzyl-2-nitroaniline are developed by a slow evaporation solution growth synthesis method . A single-crystal XRD analysis is used to predict the crystallographic properties of the developed crystals .

Results or Outcomes

The synthesized material has 79% transmittance and its cut-off wavelength is 244 nm . The SHG efficiency of the material is about 2.5 times greater than that of the KDP material .

Electro-Optic Effects

Field

This application falls under the field of Electro-Optics .

Application Summary

N-benzyl-2-nitroaniline is used in the development of electro-optic devices . These devices have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies .

Method of Application

The electro-optic properties of N-benzyl-2-nitroaniline are developed by doping it in nematic liquid crystals (LCs) . The fall time of BNA-doped LC cells is fivefold faster than the pristine LC cell .

Results or Outcomes

The superior performance in fall time of BNA-doped LC cell is attributed to the significant decrements in the rotational viscosity and threshold voltage by 44% and 25%, respectively . The dielectric anisotropy (Δ ε) of LC mixture is increased by 16% and 6%, respectively, with M2C4N and BNA dopants .

Second-Order Non-Centrosymmetric Nonlinear Optical Properties

Application Summary

N-benzyl-2-nitroaniline is used in the development of second-order non-centrosymmetric nonlinear optical devices .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOUKNRSKBRAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334736 | |

| Record name | N-benzyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-nitroaniline | |

CAS RN |

5729-06-6 | |

| Record name | N-benzyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)

![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)